molecular formula C19H17F2NO3S B2905408 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one CAS No. 1326901-60-3

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one

Cat. No.: B2905408
CAS No.: 1326901-60-3
M. Wt: 377.41
InChI Key: XWTSGAVSGDSGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a sulfonyl group and fluorine atoms, enhancing its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by palladium complexes . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The fluorine atoms on the quinoline ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

Scientific Research Applications

3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one involves its interaction with molecular targets such as proteins and enzymes. For instance, it can inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition can disrupt the pathway, leading to reduced cancer cell proliferation and increased reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Similar compounds to 3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6,7-difluoroquinolin-4(1H)-one include other quinoline derivatives and sulfonyl-substituted compounds. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-1-ethyl-6,7-difluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO3S/c1-4-22-10-18(19(23)14-8-15(20)16(21)9-17(14)22)26(24,25)13-6-11(2)5-12(3)7-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTSGAVSGDSGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.